Ethyl 1-[(2,3-dipyridin-2-ylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[(2,3-dipyridin-2-ylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate is a complex organic compound that features a quinoxaline core, piperidine ring, and ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2,3-dipyridin-2-ylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the piperidine ring and the ethyl ester group. Common reagents used in these reactions include ethyl chloroformate, piperidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2,3-dipyridin-2-ylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
Ethyl 1-[(2,3-dipyridin-2-ylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: It can be used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2,3-dipyridin-2-ylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The piperidine ring and ethyl ester group may enhance the compound’s binding affinity and stability, leading to more effective biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl quinoxaline-2-carboxylate: Shares the quinoxaline core but lacks the piperidine ring and carbamothioyl group.
Piperidine-4-carboxylate derivatives: Similar in structure but may have different substituents on the piperidine ring.
Dipyridinyl derivatives: Compounds with two pyridine rings, similar to the dipyridin-2-yl groups in the target compound.
Uniqueness
Ethyl 1-[(2,3-dipyridin-2-ylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate is unique due to its combination of a quinoxaline core, piperidine ring, and ethyl ester group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less functionalized analogs.
Properties
IUPAC Name |
ethyl 1-[(2,3-dipyridin-2-ylquinoxalin-6-yl)carbamothioyl]piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2S/c1-2-35-26(34)18-11-15-33(16-12-18)27(36)30-19-9-10-20-23(17-19)32-25(22-8-4-6-14-29-22)24(31-20)21-7-3-5-13-28-21/h3-10,13-14,17-18H,2,11-12,15-16H2,1H3,(H,30,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSCKUFVLBBCKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.